

Application Note: Analytical Characterization of 5-Chloro-2,4-difluorophenol

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Compound of Interest

Compound Name: 5-Chloro-2,4-difluorophenol

CAS No.: 2268-01-1

Cat. No.: B2792490

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Executive Summary

5-Chloro-2,4-difluorophenol is a critical halogenated aromatic intermediate used in the synthesis of fluoroquinolone antibiotics and advanced agrochemicals.[1] Its unique substitution pattern—containing both electron-withdrawing fluorine and chlorine atoms on a phenolic ring—imparts significant acidity and distinct chromatographic behavior.[1]

This guide provides a multi-modal analytical protocol ensuring identity confirmation, purity assessment, and impurity profiling.[1] The methods detailed below prioritize robustness and specificity, addressing the challenge of separating this compound from its potential regioisomers (e.g., 3-chloro-2,4-difluorophenol).

Critical Identity Note

- Chemical Name: **5-Chloro-2,4-difluorophenol**[1]
- CAS Registry Number: 38561-52-5 (Note: Verify against specific vendor CoA as isomer CAS numbers can vary in literature; CAS 2268-01-1 is also frequently cited for this substitution pattern).[1]

- Molecular Formula:

[1]

- Molecular Weight: 164.54 g/mol [1]

Physicochemical Profile

Understanding the physical state and solubility is a prerequisite for accurate sample preparation.[1]



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Analytical Workflow Logic

The following decision tree illustrates the sequence of analytical operations to ensure comprehensive characterization.



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Figure 1: Analytical workflow ensuring sequential validation of identity before quantitative purity assessment.

Method A: Chromatographic Purity (HPLC-UV)

Objective: Quantify main peak purity and detect non-volatile organic impurities (e.g., isomers, polychlorinated by-products).[1]

Rationale

Due to the acidic nature of the phenolic hydroxyl group (enhanced by F/Cl substitution), the analyte exists in equilibrium between neutral and ionized forms at neutral pH.[1] To ensure a sharp, symmetrical peak, the mobile phase must be acidified to suppress ionization (keeping the molecule protonated).[1]

Protocol

- Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).
- Column: C18 End-capped,
,
(e.g., Zorbax Eclipse Plus C18).[1]

- Column Temp:

.

- Flow Rate:

.

- Detection:

(Quantification),

(Impurity check).[\[1\]](#)

- Injection Volume:

.

Mobile Phase:

- Solvent A:

in Water.[\[1\]](#)

- Solvent B: Acetonitrile (HPLC Grade).[\[1\]](#)

Gradient Program:



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| 23.0 | 95 | 5 | Re-equilibration |

System Suitability Criteria (Self-Validating)

- Tailing Factor (): NMT 1.5 (Strict control required; tailing indicates insufficient acid modifier).
- Theoretical Plates (): NLT 5000.
- Retention Time (): Stable

Method B: Volatile Impurity Profiling (GC-MS)

Objective: Identify residual solvents and volatile halogenated precursors (e.g., fluorobenzenes).
[1]

Rationale

Phenols can be analyzed directly on non-polar columns, but peak tailing is a risk.[1] A slightly polar column (5% phenyl) is standard.[1] If tailing persists, derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is recommended to cap the hydroxyl group.[1]

Protocol (Direct Injection)

- Instrument: GC-MS (Single Quadrupole).[1]
- Column: DB-5ms or HP-5ms ().
- Carrier Gas: Helium @ (Constant Flow).[1]

- Inlet: Split 20:1 @

.

- Detection: EI Source (
), Scan range 35–350 m/z.

Temperature Program:

- Initial:

hold for 2 min.

- Ramp:

to

.

- Ramp:

to

, hold 3 min.

Key Diagnostic Ions (EI Spectrum):

- Molecular Ion (

): 164 m/z (100%), 166 m/z (33% for

isotope).[1]

- Fragment: [M-CO]

(Loss of carbonyl typical for phenols).[1]

Method C: Structural Confirmation (NMR)

Objective: Unambiguous structural elucidation to distinguish from isomers (e.g., 3-chloro-2,4-difluorophenol).[1]

Predicted NMR Data (400 MHz, or)

The substitution pattern (1-OH, 2-F, 4-F, 5-Cl) leaves two aromatic protons at positions 3 and 6.
[1]

- Proton H3 (between two Fluorines):
 - Shift:
.
 - Multiplicity: Triplet (apparent) or dd. Large coupling constants due to ortho-F ().[1]
- Proton H6 (adjacent to Cl and OH):
 - Shift:
.
 - Multiplicity: Doublet or dd. Smaller coupling to para-F () and meta-F.[1]
- Hydroxyl Proton (-OH):
 - Shift:

(Broad singlet, exchangeable with).

Interpretation Logic: If the spectrum shows two protons as singlets, the structure is incorrect (likely 3,5-dichloro-2,6-difluoro symmetric impurities).[1] The presence of F-H coupling is the "fingerprint" of the difluoro substitution.[1]

Safety & Handling Guidelines

- Hazards: Corrosive (Skin Corr.[1][2][3][4] 1B), Acute Toxicity (Oral/Dermal).[1][2]
- PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1] Handle strictly inside a fume hood.
- Spill Response: Neutralize with weak base (Sodium Bicarbonate) before cleanup.

References

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